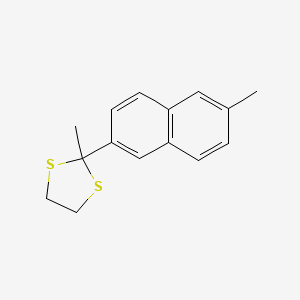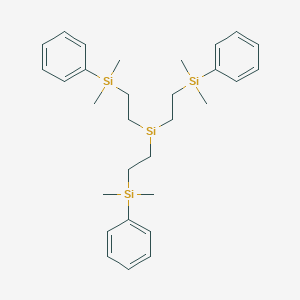![molecular formula C20H19NO2 B12524163 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one CAS No. 651712-87-7](/img/structure/B12524163.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is a derivative of chalcone, characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxyl group, and a naphthyl group. The combination of these functional groups imparts distinct photophysical and chemical properties to the compound .
Méthodes De Préparation
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxy-1-naphthaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as piperidine to form the intermediate chalcone.
Analyse Des Réactions Chimiques
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and reaction temperatures typically range from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound’s unique photophysical properties make it useful in the study of intramolecular charge transfer and solvent effects on fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one exerts its effects is primarily through intramolecular charge transfer (ICT). The presence of donor (dimethylamino) and acceptor (naphthyl) groups facilitates the transfer of electrons within the molecule, leading to distinct photophysical properties. This ICT mechanism is influenced by solvent polarity, temperature, and the presence of other chemical species .
Comparaison Avec Des Composés Similaires
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one can be compared with other chalcone derivatives and compounds with similar structural motifs:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound shares a similar structure but differs in the position of the hydroxyl group, affecting its photophysical properties.
Flavonoid Derivatives: Compounds like 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one exhibit similar fluorescence properties but have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and photophysical properties, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
651712-87-7 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H19NO2/c1-21(2)18-11-9-15(10-12-18)19(22)20(23)17-8-7-14-5-3-4-6-16(14)13-17/h3-13,20,23H,1-2H3 |
Clé InChI |
MKVFIGRSVIQTIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


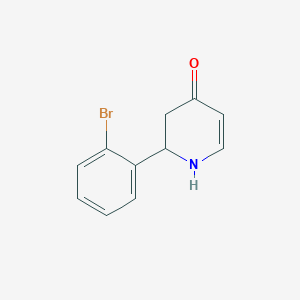
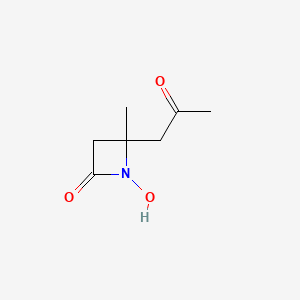

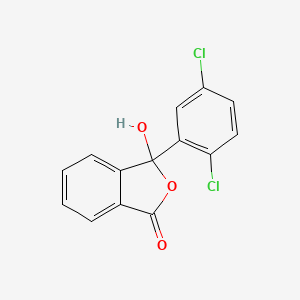
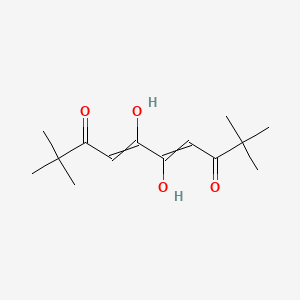
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
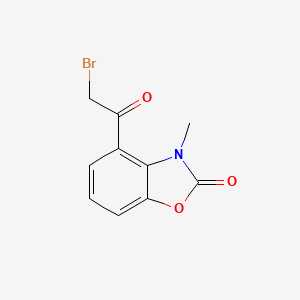
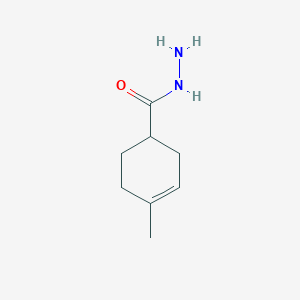
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)

![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
